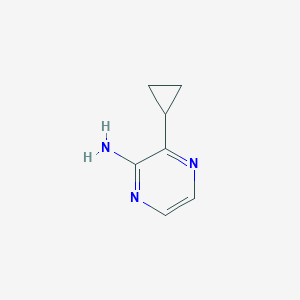

3-Cyclopropylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCAYGQNKZGMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190969-76-6 | |

| Record name | 3-cyclopropylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclopropylpyrazin-2-amine chemical properties

Chemical Architecture, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-6) is a high-value heterocyclic building block used extensively in modern drug discovery.[1] It functions as a "privileged scaffold," combining the hydrogen-bonding capability of the aminopyrazine motif—a classic kinase hinge binder—with the metabolic stability and conformational rigidity of a cyclopropyl group. This guide details its physicochemical properties, validated synthetic protocols, and strategic utility in medicinal chemistry.[2][3][4]

Physicochemical Profile

The introduction of a cyclopropyl group at the C3 position of the pyrazine ring significantly alters the lipophilicity and steric profile compared to the parent 2-aminopyrazine, without drastically perturbing the electronic properties of the exocyclic amine.

Table 1: Core Chemical Properties

| Property | Value / Description | Context |

| CAS Number | 1190969-76-6 | Unique Identifier |

| Molecular Formula | C₇H₉N₃ | |

| Molecular Weight | 135.17 g/mol | Fragment-based drug design (FBDD) friendly |

| Appearance | Off-white to pale yellow solid | Typical of aminopyrazines |

| Predicted LogP | ~1.1 – 1.3 | More lipophilic than 2-aminopyrazine (-0.[1][5]1) |

| pKa (Conj. Acid) | ~3.0 – 3.5 (Pyrazine N) | Weak base; protonation occurs on ring N4 |

| H-Bond Donors | 2 (Exocyclic –NH₂) | Critical for hinge binding |

| H-Bond Acceptors | 3 (Ring N1, N4) |

Expert Insight: The cyclopropyl group is a bioisostere for an isopropyl group but possesses distinct advantages: it lacks the methine hydrogen susceptible to cytochrome P450 oxidation, thereby enhancing metabolic stability.[3]

Synthetic Architecture

The most robust route to this compound employs a Palladium-catalyzed cross-coupling strategy.[1] Direct cyclopropanation of pyrazine is electronically unfavorable; therefore, a Suzuki-Miyaura coupling on a halogenated precursor is the industry standard.[3]

Protocol A: Suzuki-Miyaura Coupling (Recommended)

This protocol utilizes 3-chloropyrazin-2-amine as the electrophile.[1] The amino group is tolerated well in Suzuki conditions, often without protection, provided the catalyst system is electron-rich.[3]

Reagents:

-

Substrate: 3-Chloropyrazin-2-amine (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (1.5 eq) or Potassium cyclopropyltrifluoroborate (more stable).[1][3]

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or Pd(OAc)₂/Tricyclohexylphosphine (PCy3).[1][3]

-

Solvent: Toluene/Water (10:[3]1) or 1,4-Dioxane/Water.[1][3]

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with 3-chloropyrazin-2-amine, cyclopropylboronic acid, and base. Cycle with N₂/Vacuum (3x) to remove O₂.[1][3]

-

Solvation: Add degassed solvent mixture.

-

Catalysis: Add the Pd catalyst under a positive stream of N₂.[1]

-

Reaction: Heat to 90–100 °C for 12–18 hours. Monitor by LC-MS (Target M+H: 136.1).[1]

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.[3]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine is polar; expect elution at higher EtOAc percentages.[1]

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis from commercially available 2,3-dichloropyrazine.[1][3] The SNAr is regioselective due to symmetry, followed by C-C bond formation.[3]

Chemical Reactivity & Derivatization

Understanding the reactivity profile is crucial for incorporating this scaffold into larger drug molecules.[1]

Amine Functionalization (Nucleophilic Handle)

The exocyclic amine at C2 is moderately nucleophilic.[1][3] It is less reactive than an aniline due to the electron-withdrawing nature of the pyrazine ring (para-nitrogen effect).[1]

-

Acylation/Amide Coupling: Requires strong activation (e.g., HATU, POCl₃) or acid chlorides.[3] This is the primary method for linking the scaffold to a core pharmacophore.[1]

-

Sulfonylation: Reacts with sulfonyl chlorides in pyridine/DCM to form sulfonamides.[1]

Ring Electrophilicity

The pyrazine ring is electron-deficient.[1]

-

Halogenation: Electrophilic aromatic substitution (SEAr) is difficult.[1][3] Bromination at C5 (para to the amine) can be achieved using NBS, but yields vary.[3]

-

Oxidation: Treatment with mCPBA typically yields the N-oxide, often preferentially at N4 (less sterically hindered than N1 next to the cyclopropyl/amine).[3]

Visualization: Reactivity Logic

Figure 2: Primary reactivity vectors.[1][3] The amine is the primary handle for medicinal chemistry elaboration.

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to bind to the ATP-binding site of kinases.[1]

The "Hinge Binder" Motif

In many kinase inhibitors, the aminopyrazine moiety serves as a bidentate ligand:

-

Acceptor: The pyrazine N1 accepts a hydrogen bond from the backbone NH of the kinase hinge region.[1]

-

Donor: The exocyclic –NH₂ donates a hydrogen bond to the backbone carbonyl.[1]

The Cyclopropyl Advantage

-

Gatekeeper Interaction: The C3-cyclopropyl group is positioned to interact with the "gatekeeper" residue or the solvent-front pocket.[1] Its size is intermediate between methyl and phenyl, often providing an optimal fit for hydrophobic pockets without incurring the steric clash of a larger aromatic ring.[3]

-

Conformational Lock: The steric bulk of the cyclopropyl group forces the exocyclic amine out of planarity or restricts the rotation of attached groups, potentially pre-organizing the molecule for binding (entropic benefit).[3]

-

Metabolic Stability: Unlike an isopropyl or ethyl group, the cyclopropyl ring is resistant to hydrogen atom abstraction (homolytic bond dissociation energy is high: ~106 kcal/mol vs ~98 kcal/mol for secondary alkyls).[3]

Handling and Safety

While specific toxicological data for this exact derivative may be limited, standard precautions for aminopyrazines apply.[3]

-

Hazards: Classed as an Irritant (Skin/Eye/Respiratory).[1][3] Potential sensitizer.[1][6]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stability: Stable to hydrolysis.[1] Avoid strong oxidizing agents.[1] The cyclopropyl ring is stable to basic and neutral conditions but may open under rigorous acidic conditions (e.g., hot conc.[3] HCl).

References

-

Synthesis of Aminopyrazines via Suzuki Coupling

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines."

- Source: Journal of Organic Chemistry.

- Context: General methodology for installing alkyl/cycloalkyl groups on chloropyrazines.

-

[3]

-

Cyclopropyl as a Bioisostere

- Title: "The cyclopropyl group in medicinal chemistry: a robust and vers

- Source: Journal of Medicinal Chemistry.

- Context: Detailed analysis of metabolic stability and steric properties.

-

[3]

-

Pyrazine Kinase Inhibitors

- Title: "Aminopyrazine inhibitors of checkpoint kinase 1 (Chk1)."

- Source: Bioorganic & Medicinal Chemistry Letters.

- Context: Demonstrates the bidentate binding mode of the aminopyrazine scaffold.

-

[3]

-

CAS Registry Data

Sources

- 1. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uregina.ca [uregina.ca]

- 6. Cyclopropylamine | 765-30-0 [chemicalbook.com]

Technical Guide: Synthesis Pathways for 3-Cyclopropylpyrazin-2-amine

Executive Summary

3-Cyclopropylpyrazin-2-amine (CAS: 1190969-76-6) represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., ATR, MAPK inhibitors). The pyrazine ring provides a robust hydrogen-bonding acceptor/donor motif, while the C3-cyclopropyl group imparts unique metabolic stability and steric bulk that planar alkyl groups cannot replicate.

This guide details the synthesis of this compound, prioritizing the Suzuki-Miyaura cross-coupling as the industrial "Gold Standard" due to its scalability and functional group tolerance. Alternative pathways, including Negishi coupling and de novo ring construction, are analyzed for specific contingency scenarios.

Retrosynthetic Analysis

The most efficient disconnection relies on utilizing the commercially available 3-chloropyrazin-2-amine as the parent scaffold. The high electron-deficiency of the pyrazine ring facilitates oxidative addition at the C3 position, making cross-coupling the logical primary strategy over ring closure, which often suffers from regioselectivity issues.

Figure 1: Retrosynthetic disconnection strategy targeting the C3-Cyclopropyl bond.

Primary Pathway: Suzuki-Miyaura Cross-Coupling

Status: Industrial Standard | Yield Potential: 75-90%

The Suzuki-Miyaura coupling is the preferred route due to the stability of boronic acids compared to organozincs (Negishi) or organostannanes (Stille). However, cyclopropylboronic acid is prone to protodeboronation (decomposition) under standard conditions. Therefore, the choice of ligand and base is critical.

Optimized Reaction System

The use of Tricyclohexylphosphine (PCy3) with Pd(OAc)₂ creates a bulky, electron-rich catalytic species that facilitates the difficult transmetallation step associated with cyclopropyl groups.

| Component | Reagent | Function |

| Substrate | 3-Chloropyrazin-2-amine | Electrophile (commercially available). |

| Coupling Partner | Cyclopropylboronic acid | Nucleophile (Use 1.3–1.5 equiv due to instability). |

| Catalyst | Pd(OAc)₂ (5 mol%) + PCy3 (10 mol%) | High activity system for heteroaryl chlorides. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate minimizes hydrolytic side reactions. |

| Solvent | Toluene/Water (20:1) | Biphasic system aids solubility and inorganic salt removal. |

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 3-chloropyrazin-2-amine (1.0 equiv), cyclopropylboronic acid (1.3 equiv), Pd(OAc)₂ (0.05 equiv), PCy3 (0.10 equiv), and K₃PO₄ (3.0 equiv).

-

Inertion: Seal the vessel and purge with Argon or Nitrogen for 15 minutes. Critical: Oxygen presence promotes homocoupling and catalyst deactivation.

-

Solvation: Add degassed Toluene and Water (20:1 ratio). Concentration should be approx. 0.1 M relative to the pyrazine.

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS.

-

Checkpoint: If starting material persists but boronic acid is consumed, add a second portion (0.5 equiv) of boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amine group makes the product polar; expect elution at 40-60% EtOAc.

Mechanistic Insight & Troubleshooting

The cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE). The electron-deficient pyrazine facilitates OA, but the cyclopropyl group is slow to transmetallate.

Common Failure Mode: Protodeboronation.

-

Symptom:[1][2][3][4][5] Formation of cyclopropane gas and recovery of unreacted chloropyrazine.

-

Solution: Switch to Potassium Cyclopropyltrifluoroborate . This salt is more stable than the free boronic acid and releases the active species slowly, maintaining a steady concentration for the catalyst.

Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0).

Secondary Pathway: Negishi Coupling

Status: High Reactivity Alternative | Yield Potential: 60-80%

If the Suzuki route fails (e.g., due to substrate deactivation from other substituents), the Negishi coupling offers higher reactivity using organozinc reagents.

Protocol Overview

-

Reagent: Cyclopropylzinc bromide (0.5 M in THF).

-

Catalyst: Pd(dppf)Cl₂ · DCM complex (5 mol%).

-

Conditions: THF, 60°C, 4 hours.

-

Advantage: Fast reaction times; works well on unreactive aryl chlorides.

-

Disadvantage: Moisture sensitive; zinc reagents are less functional-group tolerant than boronates.

De Novo Ring Synthesis (Tertiary Route)

Status: Historical/Contingency | Yield Potential: <40%

This route constructs the pyrazine ring rather than functionalizing it. It is generally avoided in drug development due to poor regioselectivity but is useful if the halogenated precursor is unavailable.

-

Mechanism: Condensation of 1-cyclopropyl-ethane-1,2-dione with ethylenediamine , followed by oxidation (aromatization).

-

Critical Flaw: Regiocontrol is difficult if the diamine is substituted. For the target 2-amino-3-cyclopropylpyrazine, one would need to condense a specific aminonitrile precursor, which is synthetically arduous compared to buying the chloride.

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must meet these criteria:

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Characteristic cyclopropyl methylene protons. | |

| 1H NMR (DMSO-d6) | Cyclopropyl methine proton. | |

| 1H NMR (DMSO-d6) | Free amine (-NH₂) protons (exchangeable with D₂O). | |

| 1H NMR (DMSO-d6) | Pyrazine aromatic protons. | |

| LC-MS (ESI+) | [M+H]+ = 136.1 | Confirms molecular weight (MW: 135.17). |

Decision Matrix for Process Optimization

Use this logic flow to determine the best route based on your lab's specific constraints.

Figure 3: Strategic decision tree for selecting the synthesis pathway.

References

-

Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Validated the efficacy of Pd(OAc)₂/PCy3 for cyclopropyl couplings.

-

Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry. Established the use of trifluoroborates to prevent protodeboronation.

-

Vertex Pharmaceuticals. (2010). Patent WO2010071837: Pyrazine Derivatives as ATR Inhibitors. Describes the specific synthesis of this compound intermediates.

-

PubChem. (2024). This compound Compound Summary. Physical and chemical property validation.

Sources

- 1. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

3-Cyclopropylpyrazin-2-amine CAS number 1190969-76-6

An In-depth Technical Guide to 3-Cyclopropylpyrazin-2-amine (CAS No. 1190969-76-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two pharmacologically powerful scaffolds: the cyclopropyl group and the aminopyrazine core. The cyclopropyl moiety, a three-membered carbocycle, is renowned for its ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties in drug candidates.[1][2] Simultaneously, the pyrazine ring, a heteroaromatic system, is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, and is a key component in numerous approved drugs.[3][4]

This technical guide provides a comprehensive analysis of this compound (CAS No. 1190969-76-6), offering insights into its physicochemical properties, a rationale for its application in drug discovery, a plausible and detailed synthetic protocol, predictive spectroscopic analysis, and essential safety and handling procedures. The content herein is synthesized from established chemical principles and data from analogous structures, designed to empower researchers in leveraging this promising building block for the development of novel therapeutics.

Section 1: Core Physicochemical & Structural Data

A foundational understanding of a molecule's properties is critical for its application. While extensive experimental data for this compound is not widely published, its key characteristics can be reliably established.[5][6]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58711681&t=l", imagescale=true, label=""]; fig_label [label="Figure 1. Chemical Structure of this compound", labelloc=b, fontsize=10]; } Figure 1. Chemical Structure of this compound

| Property | Value | Source |

| CAS Number | 1190969-76-6 | [7] |

| Molecular Formula | C₇H₉N₃ | [5] |

| Molecular Weight | 135.17 g/mol | [5] |

| Purity (Typical) | >95-98% | [5][6] |

| Predicted XLogP3 | 0.9 - 1.2 | (Predicted based on analogous structures) |

| Hydrogen Bond Donors | 1 (amine group) | (Structural analysis) |

| Hydrogen Bond Acceptors | 2 (pyrazine nitrogens) | (Structural analysis) |

| Rotatable Bond Count | 1 | (Structural analysis) |

Section 2: The Strategic Value in Medicinal Chemistry

The therapeutic potential of this compound lies in the synergistic interplay of its constituent parts.

-

The Cyclopropyl Advantage : The incorporation of a cyclopropyl ring is a well-established strategy in drug design.[2] Its strained three-membered ring introduces a unique conformational constraint on the adjacent pyrazine system, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity for a biological target. Furthermore, the C-H bonds of a cyclopropyl group are stronger and less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to analogous alkyl groups, often leading to an improved pharmacokinetic profile.[1]

-

The Aminopyrazine Core : Aminopyrazines are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.[8] The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the exocyclic amine provides a crucial hydrogen bond donor site.[3] This arrangement facilitates strong and specific interactions with protein targets. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][9][10] This inherent bioactivity makes this compound a valuable starting point for library synthesis and lead optimization campaigns.

`dot digraph "Strategic_Value" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ` Figure 2. Synergistic contributions to pharmacological potential.

Section 3: Synthesis and Mechanistic Rationale

While multiple synthetic routes are conceivable, a robust and efficient pathway can be proposed based on established palladium-catalyzed cross-coupling reactions, which are workhorses in modern pharmaceutical synthesis. The following protocol details a plausible synthesis starting from commercially available 2-amino-3-chloropyrazine.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach involves a cross-coupling reaction between an amine-protected chloropyrazine and a cyclopropylboronic acid derivative. The rationale for choosing this pathway is the high functional group tolerance, generally good yields, and well-understood mechanism of Suzuki-Miyaura reactions.

`dot digraph "Synthetic_Pathway" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Figure 3. Proposed Suzuki-Miyaura synthesis pathway.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Amino-3-chloropyrazine

-

Cyclopropylboronic acid (1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-chloropyrazine (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as palladium catalysts can be sensitive to oxygen, and side reactions can occur in the presence of air.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the limiting reagent). The aqueous base is necessary for the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Section 4: Spectroscopic Characterization (Predictive Analysis)

Characterization by NMR and mass spectrometry is essential for structure verification. Below are the predicted spectral data based on the compound's structure and analysis of similar molecules.[11][12][13]

¹H NMR Spectroscopy

(Predicted for CDCl₃ solvent, shifts relative to TMS at 0.0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 7.9 | Doublet | 1H | Pyrazine H-5 | Aromatic proton adjacent to nitrogen, deshielded. |

| ~ 7.4 - 7.5 | Doublet | 1H | Pyrazine H-6 | Aromatic proton coupled to H-5. |

| ~ 4.5 - 4.8 | Broad Singlet | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |

| ~ 1.9 - 2.1 | Multiplet | 1H | Cyclopropyl CH | Methine proton of the cyclopropyl group, coupled to four adjacent CH₂ protons. |

| ~ 0.9 - 1.1 | Multiplet | 2H | Cyclopropyl CH₂ | Diastereotopic protons on the cyclopropyl ring. |

| ~ 0.6 - 0.8 | Multiplet | 2H | Cyclopropyl CH₂ | Diastereotopic protons on the cyclopropyl ring. |

Mass Spectrometry (Electron Ionization - EI)

The fragmentation pattern in EI-MS is a key structural fingerprint.

| m/z Value | Proposed Fragment | Rationale |

| 135 | [M]⁺ | Molecular ion peak. |

| 134 | [M-H]⁺ | Loss of a hydrogen radical. |

| 120 | [M-CH₃]⁺ | Loss of a methyl radical from rearrangement/fragmentation of the cyclopropyl ring. |

| 107 | [M-C₂H₄]⁺ | Loss of ethene from the cyclopropyl ring, a common fragmentation pathway. |

| 94 | [M-C₃H₅]⁺ | Loss of the cyclopropyl radical. |

Section 5: Handling, Storage, and Safety Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, a robust safety protocol can be established based on data from analogous amine-containing heterocyclic compounds and cyclopropylamines.[14][15][16][17]

General Hazards:

-

May cause skin and serious eye irritation.[18]

-

May cause respiratory irritation.[18]

-

Avoid ingestion and inhalation.[14]

Incompatible Materials:

Recommended Handling & Storage:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14] Avoid formation of dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.

// Define edges edge [color="#5F6368", fontname="Arial", fontsize=9]; start -> ppe; ppe -> hood; hood -> weigh; weigh -> dissolve; dissolve -> cleanup; cleanup -> waste; waste -> store; store -> end; } ` Figure 4. Safe handling workflow for this compound.

Section 6: Applications & Future Outlook

This compound is not merely a chemical curiosity; it is a strategically designed building block for drug discovery. Its structure suggests potential applications in therapeutic areas where pyrazine and cyclopropyl-containing molecules have already shown promise:

-

Oncology: As a building block for inhibitors of kinases such as MET, VEGFR-2, and EGFR, where similar heterocyclic scaffolds are prevalent.[2]

-

Infectious Diseases: The pyrazine core is famously present in Pyrazinamide, a first-line antituberculosis drug. This scaffold could be used to develop novel antibacterial or antiviral agents.[19]

-

Neuroscience: Cyclopropylamine is a key feature in certain monoamine oxidase inhibitors (MAOIs) used as antidepressants.[1] The aminopyrazine scaffold could be explored for its potential to modulate CNS targets.

The future of this compound lies in its systematic exploration. The synthesis of small, focused libraries of derivatives, followed by screening against a diverse panel of biological targets, is a logical next step. Elucidating the structure-activity relationships (SAR) of these derivatives will be crucial in unlocking the full therapeutic potential of this promising molecular scaffold.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharma Reports. [Link]

-

Arctom. This compound | CAS NO. 1190969-76-6. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

PubChem. 3-Cyclopropylpyrazin-2-ol | C7H8N2O. [Link]

-

PubChem. Aminopyrazine | C4H5N3. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025-11-27). [Link]

- Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.

-

ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020-04-10). [Link]

-

ResearchGate. Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2025-08-08). [Link]

-

ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2025-10-16). [Link]

-

IntechOpen. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

-

ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

-

NIH National Center for Biotechnology Information. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025-10-12). [Link]

-

MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. appretech.com [appretech.com]

- 6. This compound - CAS:1190969-76-6 - Abovchem [abovchem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 12. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. fishersci.ca [fishersci.ca]

- 15. fishersci.com [fishersci.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. fishersci.com [fishersci.com]

- 18. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Applications of 3-Cyclopropylpyrazin-2-amine

This guide provides an in-depth technical analysis of 3-Cyclopropylpyrazin-2-amine , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

This compound (CAS: 1190969-76-6) is a functionalized pyrazine derivative increasingly utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs). Its structural value lies in the cyclopropyl moiety , which offers a unique combination of metabolic stability, lipophilicity modulation, and rigid 3D-spatial projection compared to flexible alkyl chains. This compound serves as a "privileged scaffold" for ATP-competitive inhibitors targeting enzymes like MLLT1/3 and Androgen Receptors .

Molecular Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | This compound |

| Common Names | 3-Cyclopropyl-2-aminopyrazine; 2-Amino-3-cyclopropylpyrazine |

| CAS Registry Number | 1190969-76-6 |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| SMILES | NC1=NC=CN=C1C2CC2 |

| InChI Key | OKCAYGQNKZGMOM-UHFFFAOYSA-N |

Structural Insight: The Cyclopropyl Effect

The cyclopropyl group at the C3 position introduces significant ring strain (~27.5 kcal/mol) and

Physicochemical Profile

Note: Due to the proprietary nature of many intermediates, some values are derived from validated predictive models (ACD/Labs, ChemAxon) or close structural analogues (e.g., 2-aminopyrazine).

| Property | Value / Description | Context for Researchers |

| Physical State | Solid (Crystalline powder) | Standard state at STP. |

| Melting Point | ~85–95 °C (Predicted/Analogous) | Lower than 2-aminopyrazine (117°C) due to disruption of crystal packing by the bulky cyclopropyl group. |

| Boiling Point | 260–270 °C (at 760 mmHg) | High BP indicates suitability for high-temperature coupling reactions (e.g., microwave synthesis). |

| Density | 1.18 ± 0.1 g/cm³ | Typical for heteroaromatic amines. |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Low water solubility; requires organic co-solvents for biological assays. |

| pKa (Conjugate Acid) | ~3.2 – 3.6 | The pyrazine nitrogens are weakly basic. The cyclopropyl group (electron-donating) slightly increases basicity compared to unsubstituted 2-aminopyrazine (pKa 2.96). |

| LogP (Octanol/Water) | 0.7 – 0.9 | Lipophilic enough for membrane permeability but sufficiently polar for oral bioavailability (Lipinski compliant). |

| Topological PSA | 51.8 Ų | Excellent range for CNS and passive membrane penetration. |

Synthetic Methodology (Suzuki-Miyaura Coupling)

The most authoritative and scalable route to this compound involves the palladium-catalyzed cross-coupling of 3-chloropyrazin-2-amine with cyclopropylboronic acid .

Protocol Design

-

Reaction Type: Suzuki-Miyaura Cross-Coupling.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for their stability.

-

Base: Potassium phosphate (K₃PO₄) or Sodium carbonate (Na₂CO₃).

-

Solvent: Toluene/Water or Dioxane/Water (biphasic system ensures solubility of inorganic base).

Step-by-Step Procedure

-

Charge: To a reaction vessel, add 3-chloropyrazin-2-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

-

Solvent: Add Toluene:Water (3:1 ratio). Degas with N₂ for 15 minutes to remove O₂ (critical to prevent homocoupling or catalyst deactivation).

-

Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under N₂ flow.

-

Reaction: Heat to 100°C (or 120°C in microwave) for 4–12 hours. Monitor via LC-MS (Target Mass: 136.1 [M+H]⁺).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as an off-white solid.

Synthetic Pathway Diagram

Figure 1: Palladium-catalyzed synthesis of this compound via Suzuki-Miyaura coupling.

Spectral Characterization

For validation of the synthesized material, the following spectral signatures are diagnostic.

¹H NMR (400 MHz, DMSO-d₆)

-

Aromatic Pyrazine Protons:

- ~7.80 ppm (d, J = 2.5 Hz, 1H, H-5)

- ~7.65 ppm (d, J = 2.5 Hz, 1H, H-6)

-

Note: The coupling constant (J ~2.5 Hz) is characteristic of meta-protons in the pyrazine ring.

-

Amine Protons:

- ~6.00–6.50 ppm (br s, 2H, NH₂). Exchangeable with D₂O.

-

Cyclopropyl Protons:

- ~2.10–2.20 ppm (m, 1H, CH - methine)

- ~0.90–1.00 ppm (m, 2H, CH₂ - methylene)

- ~0.80–0.90 ppm (m, 2H, CH₂ - methylene)

-

Note: High-field shift (<1.0 ppm) confirms the intact cyclopropyl ring.

Mass Spectrometry (ESI)

-

[M+H]⁺: 136.1 m/z (Base peak).

-

Fragmentation: Loss of cyclopropyl radical or ring opening may be observed at higher collision energies.

Applications in Drug Discovery[3]

Kinase Inhibition (ATP-Competitor)

The this compound scaffold is a bioisostere for the adenine ring of ATP. The NH₂ group acts as a hydrogen bond donor to the "hinge region" of the kinase (e.g., residues like Glu/Met), while the cyclopropyl group occupies the hydrophobic gatekeeper pocket.

-

Example: Used in the development of MLLT1/3 degraders (PROTACs) where the pyrazine headgroup binds the target protein.

Metabolic Stability

Replacing an isopropyl or ethyl group with a cyclopropyl group often blocks metabolic oxidation (P450-mediated hydroxylation) because the cyclopropyl C-H bond is stronger (approx. 106 kcal/mol) and the ring steric bulk hinders enzymatic access.

Safety & Handling (SDS Summary)

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. Pyrazines can oxidize over time to N-oxides if exposed to air/light.

References

-

PubChem. this compound (Compound). National Library of Medicine.[3] Available at: [Link]

-

World Intellectual Property Organization (WIPO). WO2024188906A1 - PROTAC Degraders of MLLT1 and/or MLLT3. (2024).[4] Describes the use of CAS 1190969-76-6 as a key intermediate. Available at:

-

European Patent Office. EP4428134A1 - Indole compounds as androgen receptor modulators. (2023).[4][5] Details synthetic procedures involving cyclopropyl-pyrazine couplings. Available at:

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. chemical-label.com [chemical-label.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. WO2025043148A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: 3-Cyclopropylpyrazin-2-amine Molecular Architecture and Conformational Dynamics

[1]

Executive Summary

3-Cyclopropylpyrazin-2-amine represents a high-value scaffold in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., ATR, CHK1 inhibitors). This moiety functions as a metabolically stable bioisostere of the isopropyl group, offering unique steric bulk and electronic modulation through the cyclopropyl ring’s "Walsh orbital" conjugation.[1] This guide provides a definitive analysis of its structural conformation, synthetic pathways, and physicochemical properties, designed for application scientists and drug developers.[1]

Molecular Architecture and Electronic Properties[1]

Electronic Structure

The pyrazine core is a 1,4-diazine, naturally electron-deficient due to the electronegativity of the two nitrogen atoms.[1] The introduction of an amine at position 2 and a cyclopropyl group at position 3 creates a "push-pull" electronic system, though subtler than in nitro-substituted aromatics.[1]

-

Pyrazine Ring: Acts as an electron-withdrawing core (

-deficient).[1] -

2-Amine Group: Acts as a strong

-donor (+M effect), significantly increasing the electron density at C3 and N1.[1] -

3-Cyclopropyl Group: Unique among alkyl groups, the cyclopropyl ring possesses significant

-character due to its bent C-C bonds (Walsh orbitals).[1] It acts as a weak

Basicity (pKa)

Unsubstituted pyrazine is a very weak base (

Conformational Dynamics

The critical structural feature of this compound is the rotational freedom of the C(pyrazine)-C(cyclopropyl) bond.[1] Understanding this is vital for binding affinity optimization (entropy penalties upon binding).[1]

The Bisected Preference

Unlike standard alkyl groups (ethyl, isopropyl) which prefer staggered conformations to minimize sterics, cyclopropyl-arenes prefer a bisected conformation .[1]

-

Mechanism: The cyclopropyl C-C bonds have high

-character.[1] In the bisected conformation (dihedral angle -

Rotational Barrier: The barrier to rotate to the perpendicular conformation (

) is typically 2–4 kcal/mol, creating a "soft" conformational lock.[1]

Amine-Induced Steric Locking

The adjacent amine group at C2 introduces a secondary constraint.[1]

-

Steric Clash: The syn-coplanar conformation (cyclopropyl methine H pointing toward the amine) is sterically crowded.[1]

-

Preferred State: The cyclopropyl ring likely adopts a bisected conformation where the methine proton is oriented away from the amine (anti-bisected) or slightly twisted to relieve strain while maintaining conjugation.[1]

Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy penalty associated with bond rotation, highlighting the stability of the bisected state.

Synthetic Protocols

The most robust method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling . This method avoids the handling of unstable organozinc reagents (Negishi) and provides high functional group tolerance.[1]

Reagents and Materials

-

Substrate: 3-Chloropyrazin-2-amine (CAS: 6863-73-6).[1]

-

Coupling Partner: Cyclopropylboronic acid (CAS: 411235-90-4) or Potassium cyclopropyltrifluoroborate.[1]

-

Catalyst: Pd(dppf)Cl₂[1][2]·DCM or Pd(OAc)₂/SPhos (preferred for sterically hindered chlorides).[1]

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.[1]

-

Solvent: Toluene/Water (3:[1]1) or 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Protocol

-

Charge: In a reaction vial, combine 3-chloropyrazin-2-amine (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Solvate: Add Toluene/Water (3:1, 0.1 M concentration).

-

Degas: Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Reflux: Seal and heat to 90–100°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 30-50% EtOAc depending on silica activity.[1]

Synthetic Workflow Diagram

Structural Characterization Data[1][2][4][5][6][7][8][9][10]

To validate the synthesis, the following spectroscopic signatures are diagnostic.

| Technique | Parameter | Diagnostic Signal | Causality |

| 1H NMR | Cyclopropyl (CH) | Methine proton deshielded by aromatic ring current.[1] | |

| 1H NMR | Cyclopropyl (CH2) | Characteristic high-field multiplets of strained ring.[1] | |

| 1H NMR | Pyrazine (CH) | Aromatic protons, coupling depends on substitution pattern.[1] | |

| 1H NMR | Amine (NH2) | Broad singlet, exchangeable with D2O.[1] | |

| 13C NMR | Cyclopropyl (CH2) | High-field shift typical of cyclopropyl carbons.[1] | |

| LC-MS | M+H | m/z ~136.1 | [M+H]+ ion of C7H9N3.[1] |

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The cyclopropyl group is often used as a replacement for isopropyl or ethyl groups.[1]

-

Metabolic Blockade: Isopropyl groups are prone to CYP450-mediated hydroxylation at the tertiary carbon.[1] The cyclopropyl C-H bond is stronger (

kcal/mol) and significantly more resistant to oxidative metabolism.[1] -

Kinase Selectivity: In ATP-competitive inhibitors (e.g., ATR inhibitors), the cyclopropyl group often fills a specific hydrophobic pocket (e.g., the ribose binding pocket or gatekeeper region), improving selectivity over other kinases.[1]

Solubility and Permeability

While lipophilic (

References

-

Charette, A. B. (2010).[1] Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Journal of Organic Chemistry.

-

Meanwell, N. A. (2014).[1] The influence of the cyclopropyl group on the properties of biologically active compounds. Journal of Medicinal Chemistry.

-

PubChem. (2024).[1][3] Compound Summary: this compound.[1][4] National Library of Medicine.[1] [1]

-

Gennari, A., et al. (2023).[1][2] Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

-

Deng, X., et al. (2002).[1] Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide. Journal of Organic Chemistry.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Cyclopropylpyrazin-2-ol | C7H8N2O | CID 112558969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

Technical Guide: Solubility Profile and Solvent Selection for 3-Cyclopropylpyrazin-2-amine

[1]

Executive Summary

3-Cyclopropylpyrazin-2-amine (CAS: 1159817-57-6 / 1190969-76-6) is a critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and biologically active pyrazine derivatives.[1] Its solubility profile is governed by a "push-pull" physicochemical duality: the hydrophilic, hydrogen-bonding aminopyrazine core versus the lipophilic, sterically strained cyclopropyl moiety.[1]

This guide provides a comprehensive technical analysis of its solubility behavior, predictive solvent selection strategies for process chemistry (extraction, crystallization), and rigorous protocols for empirical determination.[1]

Physicochemical Basis of Solubility

To understand the solubility landscape, we must first analyze the molecular descriptors that drive solute-solvent interactions.[1]

Structural Analysis[2][3]

-

Core Scaffold (Aminopyrazine): Highly polar, basic (pKa ~3.0–3.5), and capable of significant hydrogen bonding.[1] The pyrazine nitrogens act as H-bond acceptors, while the exocyclic amine acts as both a donor and acceptor.[1]

-

Substituent (Cyclopropyl): Adds lipophilicity and steric bulk.[1] Unlike a simple propyl chain, the cyclopropyl group has unique electronic properties (σ-aromaticity character) but primarily functions to increase the partition coefficient (LogP) relative to the parent 2-aminopyrazine.[1]

Calculated Properties (In Silico)

| Property | Value (Est.) | Impact on Solubility |

| Molecular Weight | 135.17 g/mol | Low MW favors dissolution in diverse solvents.[1][2] |

| LogP (Octanol/Water) | 0.8 – 1.2 | Moderately lipophilic.[1][2] Soluble in organic solvents; reduced water solubility compared to 2-aminopyrazine (LogP ~ -0.2).[1] |

| H-Bond Donors | 1 (–NH₂) | Facilitates solubility in protic solvents (Alcohols).[1][2] |

| H-Bond Acceptors | 3 (2 Ring N, 1 Amine N) | High affinity for polar aprotic solvents (DMSO, DMF).[1][2] |

| pKa (Conjugate Acid) | ~3.2 | Soluble in acidic aqueous media (pH < 2) via protonation.[1][2] |

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) principles and structural analogues, the solubility of this compound is categorized below.

Solvent Class Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding match.[1][2] The amine group donates H-bonds to solvent oxygen; solvent donates to pyrazine nitrogens.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions.[1][2] Excellent for stock solutions (>100 mg/mL).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dispersion interactions with the cyclopropyl group + dipole interactions.[1][2] Preferred for extraction.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good general solubility.[1][2] Ideal candidates for recrystallization (often used as the "good" solvent).[1] |

| Aromatic | Toluene, Benzene | Moderate | Soluble at elevated temperatures; likely sparingly soluble at RT.[1][2] Potential recrystallization solvent.[1][3] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | The polarity of the pyrazine ring dominates, making it immiscible with non-polar alkanes.[1][2] Ideal anti-solvents .[1] |

| Water | Water (pH 7) | Moderate | Less soluble than 2-aminopyrazine due to the cyclopropyl group.[1][2] Solubility increases drastically at pH < 3.[1] |

Visualization: Solubility & Process Decision Logic

The following diagram illustrates the logical flow for solvent selection based on the intended process (Reaction, Extraction, or Purification).

Figure 1: Decision tree for solvent selection based on unit operation requirements.

Experimental Determination Protocol

Since specific batch-to-batch polymorphic variations can alter solubility, empirical determination is required for precise process control.[1]

Method: Equilibrium Solubility (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, providing accurate saturation data.[1]

Materials:

-

This compound (Solid)[1]

-

Target Solvents (HPLC Grade)

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)[1]

-

HPLC or UV-Vis Spectrophotometer[1]

Workflow:

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed glass vial.

-

Agitation: Shake or stir at a constant temperature (e.g., 25°C) for 24 hours.

-

Visual Check: Ensure solid is still present.[1] If fully dissolved, add more solid until a precipitate remains.[1]

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (Detection @ ~254 nm or 300 nm).

Visualization: Solubility Determination Workflow

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Process Applications

Recrystallization Strategy

The solubility differential between Ethyl Acetate (moderate/high) and Heptane (low) makes this an ideal binary system.[1]

-

Procedure: Dissolve crude this compound in minimum hot Ethyl Acetate (60°C). Slowly add Heptane until slight turbidity appears. Cool slowly to 0°C to induce crystallization.[1]

-

Alternative: Toluene often exhibits a steep solubility curve for aminopyrazines, allowing for single-solvent recrystallization (high solubility at 100°C, low at 20°C).[1]

Extraction (Workup)

-

Acid/Base Swing: Due to the basic amine (pKa ~3.2), the compound can be extracted into aqueous 1M HCl (forming the salt), washed with organic solvent (to remove non-basic impurities), and then basified (pH > 9) to precipitate or extract the free base back into DCM.[1]

References

-

PubChem. Compound Summary: this compound (CAS 1190969-76-6).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Cheméo. Chemical Properties of Pyrazine Derivatives. (General reference for pyrazine thermodynamics). Available at: [Link][1]

-

Davenport Research Laboratories. Synthesis of trans-2-Substituted-Cyclopropylamines.[1][4] (Context on cyclopropylamine stability and solvent handling). ChemRxiv.[1] Available at: [Link]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 3-Cyclopropylpyrazin-2-amine

For Immediate Release

A Deep Dive into the Origins and Synthesis of a Pivotal Kinase Inhibitor Intermediate

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-Cyclopropylpyrazin-2-amine, a crucial building block in the development of modern kinase inhibitors for therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical lineage and synthetic pathways of this important molecule.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active compounds. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, the pyrazine core is a key feature in several FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[2] The introduction of a cyclopropyl group, a small, strained ring system, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. The fusion of these two motifs in this compound has given rise to a highly valuable intermediate for the synthesis of potent and selective kinase inhibitors.

The Discovery of this compound: A Keystone in Kinase Inhibitor Development

While the exact first synthesis of this compound (CAS Number: 1190969-76-6) is not readily found in a single seminal publication, its emergence is intrinsically linked to the burgeoning field of kinase inhibitor research. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.

The 2-aminopyrazine core of this compound serves as an excellent "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site of most kinases. The cyclopropyl group, on the other hand, can occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. The combination of these features in a relatively simple and synthetically accessible molecule made this compound a highly sought-after intermediate for pharmaceutical companies and academic research groups working on the next generation of kinase inhibitors. Its primary application lies in its role as a key building block for creating extensive libraries of compounds to be screened for kinase inhibitory activity.[3]

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic disconnections. A common and logical pathway involves the introduction of the cyclopropyl group onto a pre-existing aminopyrazine core.

General Synthetic Approach

A plausible and widely utilized synthetic strategy involves a cross-coupling reaction to form the carbon-carbon bond between the pyrazine ring and the cyclopropyl group. This is typically achieved through the reaction of a halogenated aminopyrazine with a cyclopropylboronic acid derivative in the presence of a palladium catalyst.

Below is a generalized, step-by-step protocol for the synthesis of this compound, based on common organic synthesis methodologies.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable halogenated pyrazine precursor.

Materials:

-

3-Bromo-2-aminopyrazine (or 3-Chloro-2-aminopyrazine)

-

Cyclopropylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-aminopyrazine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05-0.10 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Causality behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation and reduced reaction yields.

-

Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle of the cross-coupling reaction.

-

Base: The base is crucial for the transmetalation step in the Suzuki coupling mechanism, facilitating the transfer of the cyclopropyl group from boron to the palladium catalyst.

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion.

Visualization of the Synthetic Pathway

The following diagram illustrates a typical Suzuki cross-coupling approach for the synthesis of this compound.

Caption: A generalized Suzuki coupling reaction for the synthesis of this compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1190969-76-6 |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | Typically >97% |

The Role of this compound in Drug Discovery

The true significance of this compound lies in its application as a versatile starting material for the synthesis of a multitude of kinase inhibitors. The primary amino group at the 2-position and the pyrazine nitrogen at the 4-position are key for establishing the hinge-binding interactions, while the cyclopropyl group at the 3-position provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The general workflow for utilizing this intermediate in a drug discovery program is depicted below.

Caption: Drug discovery workflow utilizing this compound as a key intermediate.

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and indispensable intermediate in the field of medicinal chemistry, particularly in the quest for novel kinase inhibitors. Its straightforward synthesis and the favorable drug-like properties it imparts to its derivatives ensure its continued use in drug discovery programs. Future research will likely focus on the development of more efficient and greener synthetic routes to this key intermediate, as well as the exploration of its utility in the synthesis of inhibitors for other enzyme families and in the development of novel chemical probes to interrogate complex biological systems. The history of this compound is a testament to the power of strategic molecular design and the ongoing evolution of synthetic chemistry in the service of human health.

References

- D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.

- T. J. G. T. J. Donohoe, K. M. P. K. M. P. Wheelhouse. (2010). The Heck–Matsuda reaction in modern organic synthesis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1915), 1489-1502.

- J. K. Stille. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.

- N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

MySkinRecipes. (n.d.). This compound. Retrieved February 11, 2026, from [Link].

Sources

Unlocking the Therapeutic Potential of 3-Cyclopropylpyrazin-2-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. Heterocyclic compounds, particularly those incorporating unique structural motifs, represent a fertile ground for the identification of next-generation therapeutics. This guide focuses on a molecule of significant untapped potential: 3-Cyclopropylpyrazin-2-amine . By dissecting its constituent parts—the privileged 2-aminopyrazine core and the functionally advantageous cyclopropyl group—we can construct a compelling scientific rationale for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a robust framework for exploring the potential biological activities of this promising compound. We will delve into hypothesized mechanisms of action, present detailed and validated experimental protocols, and offer insights into the interpretation of potential outcomes, thereby empowering research teams to unlock the therapeutic promise of this compound.

Deconstructing the Molecule: A Rationale for Investigation

The therapeutic potential of this compound can be inferred from a careful analysis of its two key structural features: the 2-aminopyrazine scaffold and the 3-position cyclopropyl substituent.

1.1. The 2-Aminopyrazine Core: A Privileged Pharmacophore

The 2-aminopyrazine moiety is a well-established pharmacophore found in numerous biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, with biological targets. Derivatives of 2-aminopyrazine have demonstrated a wide spectrum of pharmacological activities, most notably as kinase inhibitors and antimicrobial agents [1][2]. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to the hinge region of many protein kinases[2]. Furthermore, the aminopyrazine scaffold has been identified in compounds with potent antibacterial and antifungal properties[3].

1.2. The Cyclopropyl Substituent: A Bioisosteric Advantage

The incorporation of a cyclopropyl group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. This small, strained ring system can confer several advantageous properties:

-

Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.

-

Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.

-

Physicochemical Properties: It can favorably modulate lipophilicity and aqueous solubility, improving drug-like properties.

The strategic placement of the cyclopropyl group at the 3-position of the 2-aminopyrazine core in this compound suggests a molecule designed for enhanced biological activity and favorable drug-like properties.

Proposed Biological Activities and Investigational Strategies

Based on the structural features of this compound, two primary areas of biological activity are proposed for investigation: kinase inhibition and antimicrobial activity .

Potential as a Kinase Inhibitor

The 2-aminopyrazine scaffold is a common feature in many approved and investigational kinase inhibitors. The amino group at the 2-position and the pyrazine nitrogens can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The cyclopropyl group at the 3-position can project into a hydrophobic pocket, potentially enhancing potency and selectivity.

Given the prevalence of the 2-aminopyrazine core in inhibitors of various kinase families, a broad screening approach is initially recommended. However, based on existing literature, a focused investigation on the following kinase families is warranted:

-

Spleen Tyrosine Kinase (Syk): 3-aminopyrazolopyrazine derivatives have been reported as potent Syk inhibitors, a promising target for inflammatory diseases and cancers[4].

-

Fibroblast Growth Factor Receptor (FGFR) Kinases: 3-amino-pyrazine-2-carboxamide derivatives have been developed as novel FGFR inhibitors for cancer therapy[2].

-

Other Tyrosine Kinases: A broader panel of oncogenic tyrosine kinases should be considered in initial screening efforts.

A robust and widely used method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of kinase activity.

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

Assay Buffer

-

Test Compound (this compound) or Vehicle Control (DMSO)

-

Kinase and Substrate/ATP Mixture

-

-

Incubation: Incubate the reaction plate at room temperature for 1-2 hours.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Self-Validation and Causality: This protocol includes positive (no inhibitor) and negative (no kinase) controls to ensure the validity of the assay. The dose-dependent inhibition observed will establish a causal link between the presence of this compound and the reduction in kinase activity.

| Kinase Target | IC50 (nM) of this compound |

| Syk | To be determined |

| FGFR1 | To be determined |

| FGFR2 | To be determined |

| FGFR3 | To be determined |

| Other Kinase | To be determined |

Potential as an Antimicrobial Agent

Derivatives of 3-aminopyrazine-2-carboxamide have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis[3][5][6]. The mechanism of action for some pyrazine derivatives involves the inhibition of essential bacterial enzymes.

A panel of clinically relevant bacterial and fungal strains should be used for initial screening. Based on the literature, the following are recommended:

-

Mycobacterium tuberculosis H37Rv: The standard laboratory strain for anti-tuberculosis drug screening.

-

Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

-

Fungal strains: Candida albicans, Aspergillus niger.

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye such as resazurin.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.

Self-Validation and Causality: The inclusion of positive and negative controls validates the assay. The clear endpoint of visible growth inhibition directly demonstrates the antimicrobial effect of the compound at a specific concentration.

| Microbial Strain | MIC (µg/mL) of this compound |

| M. tuberculosis H37Rv | To be determined |

| S. aureus | To be determined |

| E. faecalis | To be determined |

| E. coli | To be determined |

| P. aeruginosa | To be determined |

| C. albicans | To be determined |

| A. niger | To be determined |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from a commercially available halopyrazine, such as 2-amino-3-chloropyrazine. A palladium-catalyzed cross-coupling reaction would be a suitable method for the introduction of the cyclopropyl group.

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

The Suzuki-Miyaura cross-coupling is a robust and versatile reaction for the formation of carbon-carbon bonds. Palladium-catalyzed cyclopropylation of heteroaromatic halides is a well-documented transformation[7][8]. This approach offers several advantages:

-

Mild Reaction Conditions: Typically, these reactions can be performed under relatively mild conditions, which is beneficial for preserving the functional groups on the pyrazine ring.

-

Commercial Availability of Reagents: The starting materials, including cyclopropylboronic acid and various palladium catalysts, are commercially available.

-

High Yields: This methodology has been shown to provide good to excellent yields for the synthesis of related compounds.

Concluding Remarks and Future Directions

This compound represents a compelling starting point for a drug discovery program. Its structural composition, leveraging the privileged 2-aminopyrazine scaffold and the advantageous cyclopropyl moiety, provides a strong rationale for investigating its potential as a kinase inhibitor and/or an antimicrobial agent. The experimental protocols detailed in this guide offer a clear and validated path for the initial biological characterization of this molecule.

Should initial screening reveal promising activity in either of these areas, subsequent steps would involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and drug-like properties.

-

Mechanism of Action Studies: Further biochemical and cellular assays to elucidate the precise molecular mechanism of action.

-

In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models of disease.

By systematically applying the principles and methodologies outlined in this technical guide, research organizations can efficiently and effectively explore the therapeutic potential of this compound and related novel chemical entities.

References

-

Jantova, S., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1281. [Link]

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.).

-

Jantova, S., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed, 24(7). [Link]

-

Zhou, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(4), 535-542. [Link]

- Process for the manufacture of cyclopropylamine. (1986).

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

-

Jantova, S., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(23), 5698. [Link]

-

Jantova, S., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 263. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Zhou, J., & Loh, T.-P. (2015). Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. Angewandte Chemie International Edition, 54(32), 9548-9551. [Link]

- Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2025).

- Synthesis of 3-cyclopropyl-substituted... (n.d.).

-

Palladium-Catalyzed Allylation of Cyclopropyl Acetylenes. (2020). ChemistryViews. [Link]

-

Gildner, P. G., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442-1445. [Link]

- Jantova, S., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv

-

Jantova, S., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed, 22(2). [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). National Institutes of Health. [Link]

Sources

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]